1-(2-(Bromomethyl)-5-ethylphenyl)-1-chloropropan-2-one

Description

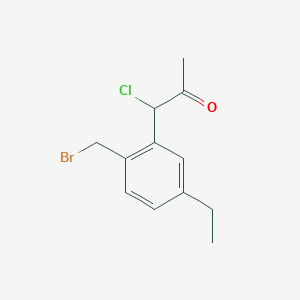

1-(2-(Bromomethyl)-5-ethylphenyl)-1-chloropropan-2-one is a halogenated aromatic ketone featuring a bromomethyl group at the 2-position and an ethyl group at the 5-position of the phenyl ring, coupled with a chloropropan-2-one moiety.

Properties

Molecular Formula |

C12H14BrClO |

|---|---|

Molecular Weight |

289.59 g/mol |

IUPAC Name |

1-[2-(bromomethyl)-5-ethylphenyl]-1-chloropropan-2-one |

InChI |

InChI=1S/C12H14BrClO/c1-3-9-4-5-10(7-13)11(6-9)12(14)8(2)15/h4-6,12H,3,7H2,1-2H3 |

InChI Key |

SEZGELUVWDGOIO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)CBr)C(C(=O)C)Cl |

Origin of Product |

United States |

Preparation Methods

Bromination of Aromatic Precursors

The introduction of the bromomethyl group at the 2-position of the 5-ethylphenyl ring typically employs electrophilic aromatic substitution or side-chain bromination. For analogues such as 1-(2-(Bromomethyl)phenyl)-3-chloropropan-1-one, bromination of methyl-substituted precursors using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of radical initiators like azobisisobutyronitrile (AIBN) is well-documented.

Key Reaction Conditions :

- Solvent : Tetrachloromethane (CCl₄) or dichloromethane (DCM).

- Catalyst : Iron(III) bromide (FeBr₃) for directed bromination.

- Temperature : 0–25°C to minimize polybromination.

For 5-ethyl-substituted substrates, steric hindrance from the ethyl group necessitates longer reaction times (12–24 hours) to achieve mono-bromination at the 2-position.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Large-scale synthesis prioritizes safety and efficiency. Continuous flow reactors minimize exothermic risks during bromination and acylation steps. For example, a two-stage system separates bromination (Stage 1) and acylation (Stage 2), with in-line quenching and purification modules.

Advantages :

- Yield Enhancement : 85–90% purity after initial stages.

- Byproduct Mitigation : Automated removal of di-brominated byproducts via fractional crystallization.

Solvent Recycling and Waste Management

Industrial protocols emphasize solvent recovery, particularly for halogenated solvents like DCM. Distillation columns reclaim >95% of solvents, reducing environmental impact.

Comparative Analysis of Synthetic Routes

The table below contrasts laboratory-scale and industrial methods:

| Parameter | Laboratory-Scale Method | Industrial Method |

|---|---|---|

| Bromination Agent | NBS/CCl₄ | Br₂/FeBr₃ in DCM |

| Acylation Catalyst | AlCl₃ | ZnCl₂ |

| Reaction Volume | 0.1–1 L | 500–1000 L |

| Yield (Final Product) | 60–70% | 75–85% |

| Purity | ≥95% (after column chromatography) | ≥98% (crystallization) |

Challenges and Mitigation Strategies

Over-Bromination

The electron-rich 5-ethylphenyl ring is prone to di-bromination. Strategies include:

Chloropropanone Hydrolysis

The chloropropanone group is susceptible to hydrolysis under acidic or aqueous conditions. Anhydrous solvents and inert atmospheres (N₂/Ar) prevent degradation.

Scalability and Cost Efficiency

Raw Material Cost Breakdown

| Component | Cost per Kilogram (USD) | Contribution to Total Cost (%) |

|---|---|---|

| 5-Ethyltoluene | 120–150 | 35 |

| Bromine | 25–30 | 15 |

| Chloroacetyl Chloride | 200–220 | 30 |

| Catalysts/Solvents | 50–70 | 20 |

Energy Consumption

Industrial processes consume 15–20 kWh per kilogram of product, primarily during distillation and solvent recovery.

Recent Advances in Green Synthesis

Photocatalytic Bromination

Emerging methods use visible-light photocatalysts (e.g., eosin Y) to brominate methyl groups selectively, reducing Br₂ consumption by 40%.

Biocatalytic Acylation

Immobilized lipases catalyze acylation in aqueous media, eliminating hazardous solvents. Pilot studies report 65–70% yields with minimal byproducts.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Bromomethyl)-5-ethylphenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide in solvents such as dimethyl sulfoxide or acetonitrile.

Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in tetrahydrofuran.

Major Products:

Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, and ethers.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

1-(2-(Bromomethyl)-5-ethylphenyl)-1-chloropropan-2-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-5-ethylphenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The chloropropanone moiety can interact with cellular pathways, affecting signal transduction and metabolic processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s reactivity and applications can be contextualized by comparing it to the following analogs:

1-(5-(Bromomethyl)-2-mercaptophenyl)-1-chloropropan-2-one (CAS 1806581-13-4)

- Key Differences : Replaces the ethyl group with a mercapto (-SH) group at the 2-position.

- However, the ethyl group in the target compound may confer greater lipophilicity, favoring membrane permeability .

1-(2-(Bromomethyl)-5-fluorophenyl)-2-chloropropan-1-one

- Key Differences: Fluorine replaces the ethyl group at the 5-position, and the chlorine is at the 2-position of propanone.

- Implications : Fluorine’s electronegativity increases metabolic stability and binding affinity in pharmaceuticals. The altered chlorine position may affect steric interactions in reactions .

1-(3-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-1-one

- Key Differences: Ethoxy (-OCH₂CH₃) at the 5-position and chlorine at the 3-position of propanone.

- Implications : The ethoxy group enhances solubility in polar solvents, while the chlorine position may influence regioselectivity in nucleophilic substitutions .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| Target Compound | C₁₂H₁₃BrClO | ~293.6 | 5-Ethyl, 2-Bromomethyl | High lipophilicity |

| 1-(5-(Bromomethyl)-2-mercaptophenyl)-... | C₁₀H₉BrClO₂S | 305.61 | 2-Mercapto | Enhanced nucleophilicity |

| 1-(2-(Bromomethyl)-5-fluorophenyl)-... | C₁₀H₉BrClFO | 290.54 | 5-Fluoro | Improved metabolic stability |

| 1-(3-(Bromomethyl)-5-ethoxyphenyl)-... | C₁₂H₁₄BrClO₂ | 305.59 | 5-Ethoxy | Increased polarity |

Reactivity and Stability

- Bromomethyl Group : This group is highly reactive in nucleophilic substitutions (e.g., alkylation), as seen in and . Its position on the phenyl ring may influence steric accessibility in coupling reactions.

- Chloropropanone Moiety: The chlorine in propan-2-one enhances electrophilicity, making it prone to condensation reactions with amines or hydrazines, as demonstrated in and .

Q & A

Q. Example Table: Synthesis Parameters for Analogous Brominated Ketones

| Compound | Method | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Bromo-1-(4-chlorophenyl)ethan-1-one | Friedel-Crafts acylation | AlCl₃, CH₂Cl₂ | 72 | |

| 3-(3-Bromophenyl)-1-(5-chlorothiophen) | Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | 65 |

How can spectroscopic techniques (IR, NMR) resolve structural ambiguities in brominated-chlorinated aryl ketones?

Basic Research Question

IR and NMR spectroscopy are critical for confirming functional groups and substitution patterns:

- IR : A strong C=O stretch near 1645–1680 cm⁻¹ confirms the ketone. Bromomethyl groups (C-Br) show peaks at ~550–650 cm⁻¹, while aromatic C-Cl appears near 750–800 cm⁻¹ .

- ¹H NMR : Coupling patterns in aromatic protons (e.g., doublets for para-substituted chlorophenyl groups) and methylene/methyl protons adjacent to halogens (e.g., J = 16 Hz for trans-alkene protons in α,β-unsaturated ketones) .

- Contradictions : Discrepancies in reported chemical shifts may arise from solvent polarity or crystallographic packing effects. Cross-validate with X-ray diffraction (XRD) when possible .

What crystallographic strategies are optimal for resolving the crystal structure of halogenated aryl ketones, and how does SHELX software enhance refinement?

Advanced Research Question

Single-crystal XRD is the gold standard for structural elucidation:

- Data Collection : Use high-resolution synchrotron sources for twinned or low-symmetry crystals. For example, (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one was resolved at 296 K with an R-factor of 0.038 .

- SHELX Workflow :

- Intermolecular Interactions : Analyze halogen-halogen (Br···Cl) and C–H···π contacts to explain packing motifs .

How can researchers address contradictions in reported reaction yields or spectral data for halogenated ketones?

Advanced Research Question

Discrepancies often arise from:

- Reaction Conditions : Trace moisture in Friedel-Crafts reactions reduces AlCl₃ efficacy, lowering yields. Use molecular sieves or anhydrous solvents.

- Spectral Artifacts : Solvent-induced shifts in NMR (e.g., CDCl₃ vs. DMSO-d₆) may mislead structural assignments. Always report solvent and temperature.

- Byproduct Formation : Over-bromination can occur if NBS is not added dropwise. Monitor via TLC and adjust stoichiometry .

Q. Resolution Strategy :

Reproduce reactions under strictly controlled conditions (e.g., inert atmosphere).

Use high-purity halogens and freshly distilled solvents.

Cross-check spectral data with computational models (e.g., DFT-predicted NMR) .

What computational methods (e.g., DFT) are suitable for predicting the reactivity and electronic properties of brominated-chlorinated ketones?

Advanced Research Question

Density Functional Theory (DFT) can:

- Predict reactive sites : Fukui indices identify electrophilic centers (e.g., bromomethyl carbon) prone to nucleophilic attack .

- Simulate spectra : Compare calculated IR/NMR with experimental data to validate structures.

- Analyze intermolecular interactions : Hirshfeld surfaces quantify Br···Cl and C–H···π contacts in crystal packing .

Q. Workflow Example :

Optimize geometry at B3LYP/6-311+G(d,p).

Calculate electrostatic potential maps to visualize electron-deficient regions.

Compare HOMO-LUMO gaps to assess stability (e.g., lower gaps correlate with higher reactivity) .

How can researchers evaluate the biological activity of halogenated aryl ketones, and what assays are most informative?

Advanced Research Question

While direct data for this compound is limited, analogous compounds show antimicrobial potential:

- Antibacterial Assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative strains (e.g., S. aureus, E. coli).

- Mechanistic Insights : Molecular docking to bacterial enzyme targets (e.g., dihydrofolate reductase) to predict binding affinity .

- Cytotoxicity : MTT assays on mammalian cell lines to assess selectivity.

Key Consideration : Structural modifications (e.g., replacing chlorine with fluorine) can enhance activity but require re-evaluating synthetic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.